N-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(2,5-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dichloroaniline with a pyrazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
- 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
- 5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
N-(2,5-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the combination of pyrazole and pyrimidine rings.
Properties
Molecular Formula |
C11H7Cl2N5 |
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Molecular Weight |
280.11 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H7Cl2N5/c12-6-1-2-8(13)9(3-6)17-10-7-4-16-18-11(7)15-5-14-10/h1-5H,(H2,14,15,16,17,18) |
InChI Key |
SIXXWTAAPGOZGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC2=NC=NC3=C2C=NN3)Cl |
Origin of Product |
United States |
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